molecular formula C26H32O7 B1257449 Berkeleydione

Berkeleydione

Cat. No.: B1257449
M. Wt: 456.5 g/mol
InChI Key: RBGYOLFHIDJTOX-VMXKAMJHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Berkeleydione is a meroterpenoid found in Penicillium rubrum. It has been shown to exhibit inhibitory activity against caspase-1. It has a role as a cysteine protease inhibitor, an antineoplastic agent and a Penicillium metabolite. It is a cyclic terpene ketone, a meroterpenoid, an organic heterotetracyclic compound, a terpene lactone, a tertiary alcohol, a methyl ester, a beta-diketone and a tertiary alpha-hydroxy ketone.

Scientific Research Applications

Anticancer Properties

Berkeleydione has demonstrated significant activity against various cancer cell lines, particularly non-small-cell lung cancer (NSCLC). In studies conducted by the Stierles, this compound was shown to inhibit the growth of NSCLC cells (NCI H460) with an IC50 value of 4.4 μM, indicating potent anticancer effects . The compound’s mechanism appears to involve the inhibition of matrix metalloproteinase-3 (MMP-3), which is implicated in cancer metastasis, and caspase-1, an enzyme that plays a role in inflammation and tumor progression .

Inflammation Modulation

Research has identified this compound as a potential inhibitor of interleukin-1 beta (IL-1β) production through its action on caspase-1. This property positions this compound as a candidate for treating inflammatory diseases. Inhibition studies have shown that this compound effectively reduces IL-1β production in THP-1 cell line assays, with an IC50 value of 4.4 μM for IL-1β inhibition . The ability to modulate inflammatory responses suggests its application in conditions such as arthritis and other inflammatory disorders.

Biosynthetic Pathway Insights

Biosynthetic studies on this compound have revealed its role as a precursor for other meroterpenoids, which are compounds of significant medicinal interest. Understanding the biosynthesis of this compound can lead to the development of novel derivatives with enhanced biological activities. Research involving whole-genome sequencing of Penicillium brasilianum has identified putative biosynthetic gene clusters responsible for producing this compound and related compounds .

Antimicrobial Activity

This compound also exhibits antimicrobial properties. It has been tested against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), showing promising results in inhibiting bacterial growth . The unique mode of action of this compound, distinct from traditional antibiotics, highlights its potential as a new therapeutic agent in combating antibiotic-resistant infections.

Comparative Efficacy Table

The following table summarizes the inhibitory effects of this compound compared to other compounds isolated from Penicillium rubrum:

CompoundIL-1β Inhibition (IC50, μM)Caspase-1 Inhibition (%)
This compound4.489
Preaustinoid A15.597
Berkeleyone A2.768
Berkeleyone B3.7100
Berkeleyone C37.80

Case Study 1: Anticancer Activity

In a study published in Organic Letters, this compound was isolated and tested against various cancer cell lines, demonstrating significant cytotoxicity against non-small-cell lung cancer cells . Further investigations are required to explore its full potential and mechanisms.

Case Study 2: Inflammation Research

A study conducted by Matsuda et al. focused on the biosynthesis and biological activity of this compound, highlighting its role as an inhibitor of caspase-1 and IL-1β production . This research underscores the compound's potential in developing anti-inflammatory therapies.

Properties

Molecular Formula

C26H32O7

Molecular Weight

456.5 g/mol

IUPAC Name

methyl (1R,2S,12S,14R,16S)-16-hydroxy-2,6,6,11,14,16-hexamethyl-18-methylidene-8,15,17-trioxo-7-oxatetracyclo[12.3.1.02,12.05,10]octadeca-4,10-diene-1-carboxylate

InChI

InChI=1S/C26H32O7/c1-13-15-11-18(27)33-22(3,4)16(15)9-10-24(6)17(13)12-23(5)14(2)26(24,21(30)32-8)20(29)25(7,31)19(23)28/h9,17,31H,2,10-12H2,1,3-8H3/t17-,23+,24-,25-,26-/m0/s1

InChI Key

RBGYOLFHIDJTOX-VMXKAMJHSA-N

SMILES

CC1=C2CC(=O)OC(C2=CCC3(C1CC4(C(=C)C3(C(=O)C(C4=O)(C)O)C(=O)OC)C)C)(C)C

Isomeric SMILES

CC1=C2CC(=O)OC(C2=CC[C@]3([C@H]1C[C@@]4(C(=C)[C@]3(C(=O)[C@@](C4=O)(C)O)C(=O)OC)C)C)(C)C

Canonical SMILES

CC1=C2CC(=O)OC(C2=CCC3(C1CC4(C(=C)C3(C(=O)C(C4=O)(C)O)C(=O)OC)C)C)(C)C

Synonyms

berkeleydione

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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